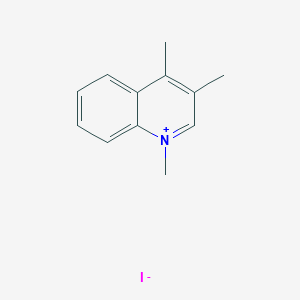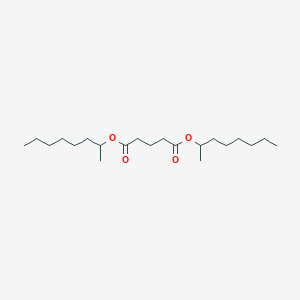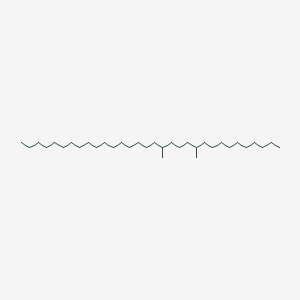
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- is a chemical compound with the molecular formula C6H18N2O12P4. It contains 42 atoms, including 18 hydrogen atoms, 6 carbon atoms, 2 nitrogen atoms, 12 oxygen atoms, and 4 phosphorus atoms . This compound is known for its structural analogy with the phosphate moiety and its coordination or supramolecular properties .
準備方法
Synthetic Routes and Reaction Conditions: Phosphonic acids can be synthesized using various methods. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Other methods include the use of dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid .
Industrial Production Methods: Industrial production of phosphonic acids often involves the direct use of phosphorous acid (H3PO3), which produces a phosphonic acid functional group simultaneously with the formation of the P-C bond . This method is favored due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphonic acid functional group, which features two hydroxy moieties, one P=O double bond, and one P-C bond .
Common Reagents and Conditions: Common reagents used in these reactions include bromotrimethylsilane, methanol, and hydrochloric acid . The conditions for these reactions typically involve acidic or basic environments, depending on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the dealkylation of dialkyl phosphonates under acidic conditions produces phosphonic acids .
科学的研究の応用
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- has a wide range of scientific research applications. It is used in chemistry for the design of supramolecular or hybrid materials and for the functionalization of surfaces . In biology and medicine, it is employed for its bioactive properties, including drug and pro-drug development, bone targeting, and medical imaging . Additionally, it is used in industry for analytical purposes and as a phosphoantigen .
作用機序
The mechanism of action of phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- involves its interaction with molecular targets and pathways. The compound’s phosphonic acid functional group allows it to coordinate with various metal ions and form stable complexes . This coordination ability is crucial for its bioactive properties and its use in supramolecular chemistry.
類似化合物との比較
Similar Compounds: Similar compounds to phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- include other phosphonic acids and their derivatives, such as aminophosphonic acids and organometallic phosphonic acids . These compounds share similar structural features and functional groups, allowing them to exhibit comparable properties.
Uniqueness: What sets phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- apart is its unique combination of the piperazine ring and the phosphonic acid functional groups. This combination enhances its coordination properties and bioactivity, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
71230-70-1 |
|---|---|
分子式 |
C6H18N2O12P4 |
分子量 |
434.11 g/mol |
IUPAC名 |
[[4-(diphosphonomethyl)piperazin-1-yl]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H18N2O12P4/c9-21(10,11)5(22(12,13)14)7-1-2-8(4-3-7)6(23(15,16)17)24(18,19)20/h5-6H,1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) |
InChIキー |
BQOSEXYGYUOASD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)

![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)


![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)




![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
